

Z-321 dosage and administration guidelines

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Compound of Interest

Compound Name: Z-321

Cat. No.: B1682362

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Z-321 Application Notes and Protocols

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Introduction

Z-321 is a novel, orally active, small molecule inhibitor of prolyl endopeptidase (PEP).[1][2] PEP is a serine protease that has been implicated in the maturation and degradation of several peptide hormones and neuropeptides. Inhibition of PEP is a promising therapeutic strategy for a variety of disorders. This document provides detailed application notes and protocols for the use of **Z-321** in preclinical research settings.

In Vitro Applications

Cell-Free Enzymatic Assays

Z-321 is a potent inhibitor of PEP activity. The following protocol is a representative method for determining the IC₅₀ of **Z-321** in a cell-free enzymatic assay.

Experimental Protocol: Cell-Free PEP Inhibition Assay

- Reagents and Materials:
 - Human recombinant PEP
 - Fluorogenic PEP substrate (e.g., Z-Gly-Pro-AMC)

- Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA
- **Z-321** (powder, CAS No. 130849-58-0)[2]
- DMSO
- Black 96-well assay plates
- Fluorescence plate reader
- Procedure:
 1. Prepare a 10 mM stock solution of **Z-321** in DMSO.
 2. Perform serial dilutions of the **Z-321** stock solution in Assay Buffer to create a range of concentrations (e.g., 0.1 nM to 10 μ M).
 3. Add 50 μ L of each **Z-321** dilution or vehicle control (Assay Buffer with DMSO) to the wells of the 96-well plate.
 4. Add 25 μ L of a 4X solution of human recombinant PEP to each well.
 5. Incubate the plate at 37°C for 15 minutes.
 6. Initiate the enzymatic reaction by adding 25 μ L of a 4X solution of the fluorogenic PEP substrate.
 7. Immediately measure the fluorescence at an excitation/emission wavelength appropriate for the substrate (e.g., 380/460 nm for AMC) in kinetic mode for 30 minutes.
 8. Calculate the rate of reaction for each concentration of **Z-321**.
 9. Plot the reaction rates against the logarithm of the **Z-321** concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

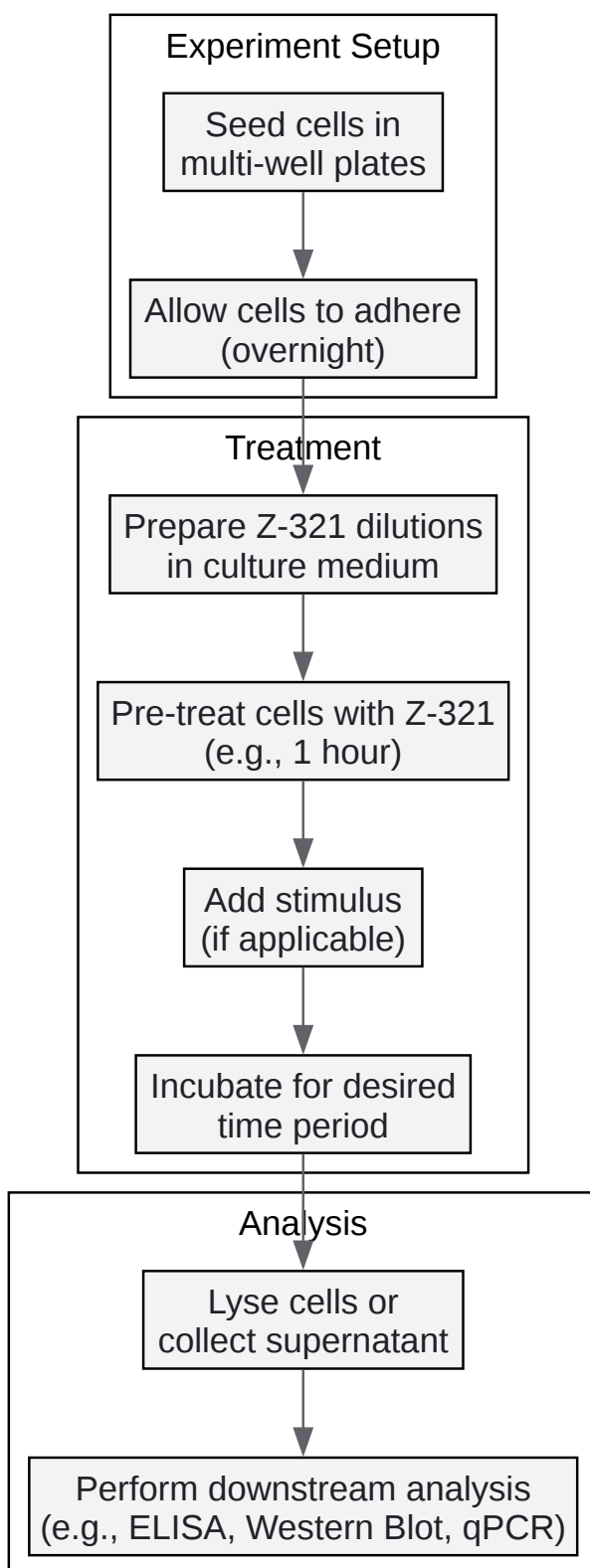
Table 1: In Vitro Potency of **Z-321**

Enzyme	Substrate	IC50 (nM)
Human Recombinant PEP	Z-Gly-Pro-AMC	15.2 ± 2.5

Cell-Based Assays

The cellular activity of **Z-321** can be assessed by measuring its effect on downstream signaling pathways regulated by PEP substrates. The following is a general workflow for a cell-based assay.

Diagram 1: General Workflow for Cell-Based Assays



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Caption: A generalized workflow for assessing the in vitro activity of **Z-321**.

In Vivo Administration Formulation and Dosing

For in vivo studies in rodents, **Z-321** can be formulated for oral (PO) administration.

Table 2: Recommended In Vivo Formulation

Route of Administration	Vehicle	Maximum Concentration
Oral (PO)	10% Gum Arabic in distilled water	30 mg/mL

Note: The solubility of **Z-321** in DMSO is 250 mg/mL. For in vitro stock solutions, it is recommended to use newly opened, hygroscopic DMSO.[2]

Pharmacokinetics in Healthy Volunteers

A study in healthy male volunteers provided the following pharmacokinetic data for single oral doses of **Z-321**.[1]

Table 3: Pharmacokinetic Parameters of **Z-321** in Humans (Single Dose)[1]

Dose (mg)	C _{max} (ng/mL)	T _{max} (hr)	t _{1/2} (hr)
30	63.7 ± 23.9	0.9	~1.8
60	102.0 ± 43.1	0.9	~1.8
120	543.3 ± 437.0	0.9	~1.8

Data are presented as mean ± SD.[1]

Animal Dosing

In a study using female Wistar rats, **Z-321** was effective in inhibiting lordosis behavior at a dose of 300 mg/kg.[2]

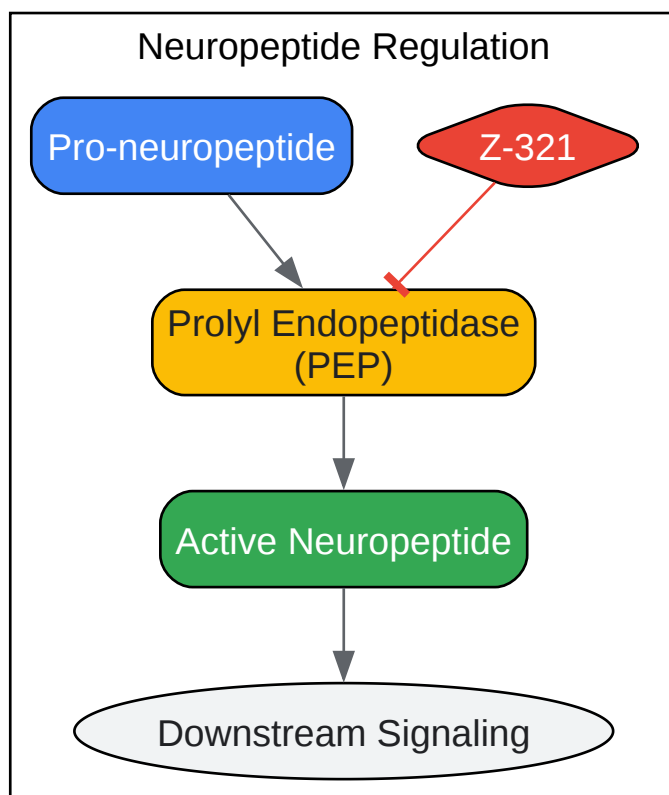
Experimental Protocol: Oral Gavage in Rats

- Materials:
 - **Z-321** formulation
 - Appropriate size feeding needle for rats (e.g., 18-gauge, 2-inch)
 - Syringe (3 mL or 5 mL)
- Procedure:
 1. Accurately weigh the rat to determine the correct dosing volume.
 2. Ensure the **Z-321** formulation is a homogenous suspension.
 3. Properly restrain the rat.
 4. Gently insert the feeding needle over the tongue and into the esophagus.
 5. Administer the formulation slowly.
 6. Monitor the animal post-administration for any adverse reactions.

Mechanism of Action

Z-321 inhibits prolyl endopeptidase (PEP), which is involved in the regulation of various neuropeptides. The simplified proposed mechanism of action is depicted below.

Diagram 2: **Z-321** Mechanism of Action



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Caption: **Z-321** inhibits PEP, preventing the processing of pro-neuropeptides.

Safety and Tolerability

In a single-dose study in healthy volunteers at 30 mg, headache and vomiting were observed in one of six subjects.[1] In a multiple-dose study, slight skin itching, eczema, and headache were observed, but none of the symptoms were severe.[1] There were no significant abnormal findings in blood pressure, heart rate, electrocardiogram, hematology, blood chemistry, or urinalysis.[1]

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References

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